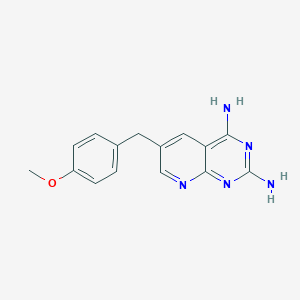
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- inhibits the activity of the FGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Inhibition of FGFR signaling by Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Effets Biochimiques Et Physiologiques
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- a potential candidate for the treatment of diseases that are characterized by excessive angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- also has some limitations. It is a potent inhibitor of the FGFR tyrosine kinase, but it may also inhibit other kinases at higher concentrations. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. One area of research is the identification of biomarkers that can predict the response of cancer cells to Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. This will help to identify patients who are most likely to benefit from treatment with Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-. Another area of research is the development of new analogs of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- that have improved solubility and selectivity for the FGFR tyrosine kinase. Finally, the combination of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- with other cancer therapies, such as immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.
Méthodes De Synthèse
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium borohydride to yield 2-(2-hydroxyethylamino)pyridine. This compound is then reacted with 2,4-dichloro-5-nitropyrimidine in the presence of potassium carbonate to yield 2-(2-hydroxyethylamino)-4,6-dichloro-5-nitropyrimidine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon in the presence of hydrogen gas and subsequent reaction with p-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride to yield Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)-.
Applications De Recherche Scientifique
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and prostate cancer. In addition, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
17752-60-2 |
|---|---|
Nom du produit |
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methoxybenzyl)- |
Formule moléculaire |
C15H15N5O |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
6-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-21-11-4-2-9(3-5-11)6-10-7-12-13(16)19-15(17)20-14(12)18-8-10/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20) |
Clé InChI |
IREOUVDHASCDFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
Autres numéros CAS |
17752-60-2 |
Synonymes |
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



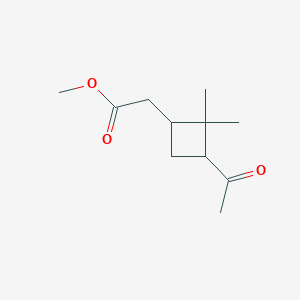



![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
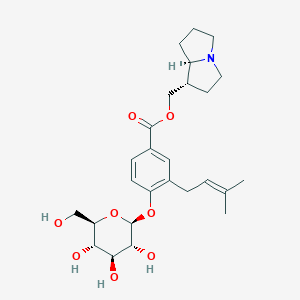

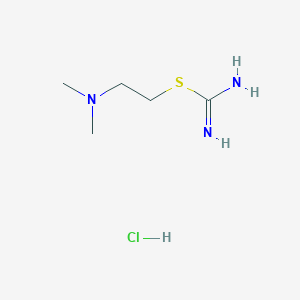
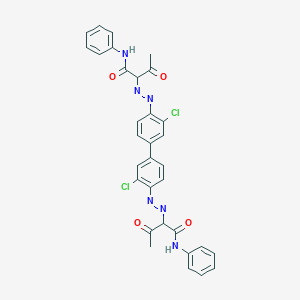
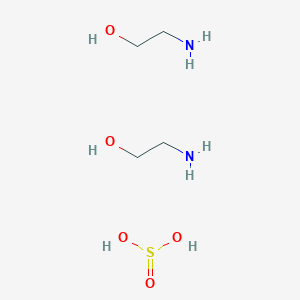
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
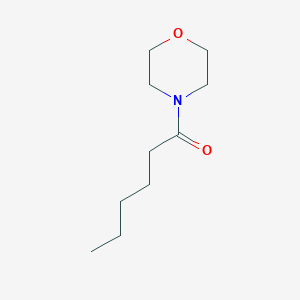
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)